molecular formula C10H10N2OS B178169 1-Benzyl-5-thioxoimidazolidin-2-one CAS No. 197504-84-0

1-Benzyl-5-thioxoimidazolidin-2-one

Cat. No. B178169
CAS RN: 197504-84-0
M. Wt: 206.27 g/mol
InChI Key: BLENTTHXSQLUFR-UHFFFAOYSA-N
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Description

1-Benzyl-5-thioxoimidazolidin-2-one is a chemical compound with a molecular formula of C11H11N2OS. It is also known as BIT, and it is a heterocyclic compound that contains a sulfur atom, an imidazolidine ring, and a benzyl group. BIT has been widely studied in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.

Scientific Research Applications

BIT has been studied extensively in scientific research due to its potential applications in various fields. In medicine, BIT has been shown to possess anti-cancer properties, and it has been used as a lead compound for the development of new anti-cancer drugs. BIT has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease. In agriculture, BIT has been shown to possess fungicidal properties, and it has been used as a pesticide. In material science, BIT has been used as a precursor for the synthesis of various functional materials, including metal-organic frameworks.

Mechanism of Action

The exact mechanism of action of BIT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In anti-cancer research, BIT has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In Alzheimer's disease research, BIT has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease. In fungicidal research, BIT has been shown to inhibit the activity of various enzymes involved in fungal metabolism.
Biochemical and Physiological Effects:
BIT has been shown to possess various biochemical and physiological effects. In anti-cancer research, BIT has been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease research, BIT has been shown to reduce the production of reactive oxygen species, which are believed to play a role in the development of the disease. In fungicidal research, BIT has been shown to disrupt fungal cell membranes and inhibit fungal growth.

Advantages and Limitations for Lab Experiments

BIT has several advantages for lab experiments, including its ease of synthesis and its relatively low cost. BIT is also stable under various conditions, making it suitable for use in various experiments. However, BIT has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, BIT has been shown to exhibit some toxicity in certain cell lines, which can limit its use in some experiments.

Future Directions

For the study of BIT include the development of new anti-cancer drugs, the study of its potential use as a treatment for Alzheimer's disease, and the optimization of its synthesis for use in various experiments.

Synthesis Methods

BIT can be synthesized through various methods, including the reaction of benzyl isothiocyanate with imidazolidin-2-one in the presence of a base, such as sodium hydroxide. Another method involves the reaction of benzylamine with carbon disulfide and formaldehyde to yield BIT. The synthesis of BIT is relatively straightforward, and it can be obtained in high yields.

properties

CAS RN

197504-84-0

Product Name

1-Benzyl-5-thioxoimidazolidin-2-one

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

1-benzyl-5-sulfanylideneimidazolidin-2-one

InChI

InChI=1S/C10H10N2OS/c13-10-11-6-9(14)12(10)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13)

InChI Key

BLENTTHXSQLUFR-UHFFFAOYSA-N

SMILES

C1C(=S)N(C(=O)N1)CC2=CC=CC=C2

Canonical SMILES

C1C(=S)N(C(=O)N1)CC2=CC=CC=C2

synonyms

2-Imidazolidinone, 1-(phenylmethyl)-5-thioxo-

Origin of Product

United States

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